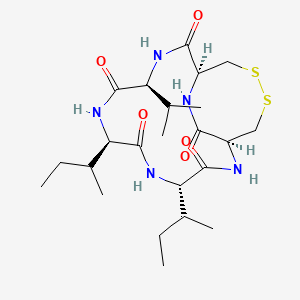
Malformin-B4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malformin-B4 is a cyclic pentapeptide produced by the fungus Aspergillus niger. It is part of the malformin family, which includes several structurally related compounds. This compound is known for its diverse biological activities, including phytotoxic, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Malformin-B4 can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cyclization and disulfide bond formation . The synthesis typically involves the following steps:
Amino Acid Coupling: The amino acids are coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cyclization: The linear peptide is cyclized to form the cyclic pentapeptide structure.
Disulfide Bond Formation: The disulfide bond is formed between the cysteine residues to stabilize the cyclic structure.
Industrial Production Methods
Industrial production of this compound involves fermentation of Aspergillus niger under controlled conditions. The fermentation broth is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Malformin-B4 undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The amino acid residues in this compound can undergo substitution reactions to form derivatives with modified biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various amino acid derivatives can be used to substitute specific residues in the peptide chain.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Modified cyclic pentapeptides with altered biological activities.
Scientific Research Applications
Malformin-B4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: this compound is used to study the effects of cyclic peptides on plant growth and development.
Industry: This compound is explored for its potential use in agriculture as a biopesticide.
Mechanism of Action
Malformin-B4 exerts its effects through several molecular targets and pathways:
Phytotoxicity: It induces root curvature and malformations in plants by interfering with cell division and elongation.
Antibacterial and Antifungal Activity: this compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Cellular Signaling: It activates the RSK1 pathway, enhancing cellular fibrinolytic activity and promoting the degradation of fibrin clots.
Comparison with Similar Compounds
Similar Compounds
Malformin-A1: Another member of the malformin family with similar phytotoxic and antibacterial properties.
Malformin-C: Known for its antimalarial and antitrypanosomal activities.
Malformin-B1, B2, B3: Structurally related compounds with varying biological activities.
Uniqueness
Malformin-B4 is unique due to its specific amino acid sequence and disulfide bond configuration, which contribute to its distinct biological activities. Its ability to activate the RSK1 pathway and enhance fibrinolytic activity sets it apart from other malformins .
Properties
Molecular Formula |
C23H39N5O5S2 |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
(1S,4S,7R,10S,13S)-4,7-di(butan-2-yl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone |
InChI |
InChI=1S/C23H39N5O5S2/c1-7-12(5)17-22(32)25-14-9-34-35-10-15(24-19(14)29)20(30)26-16(11(3)4)21(31)27-18(13(6)8-2)23(33)28-17/h11-18H,7-10H2,1-6H3,(H,24,29)(H,25,32)(H,26,30)(H,27,31)(H,28,33)/t12?,13?,14-,15-,16+,17+,18-/m1/s1 |
InChI Key |
PIXYPRXKMCTYQV-UPELKQERSA-N |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)C(C)CC)C(C)C)NC2=O |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)CC)C(C)C)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


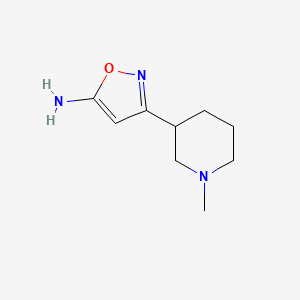
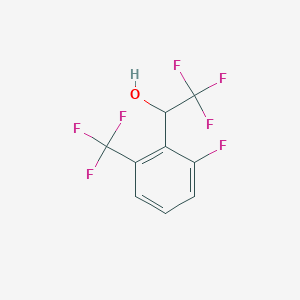
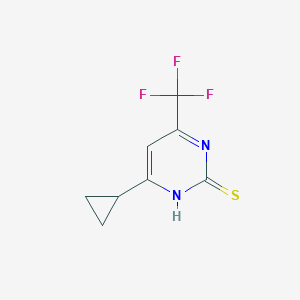
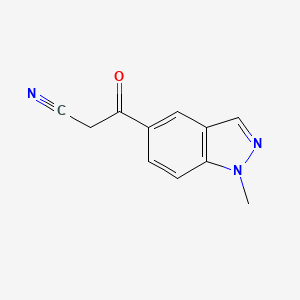
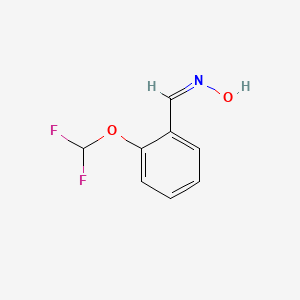
![N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide](/img/structure/B13714445.png)

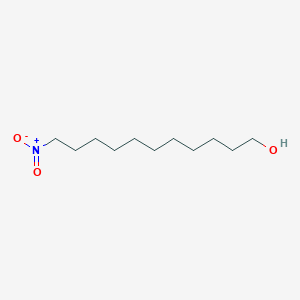


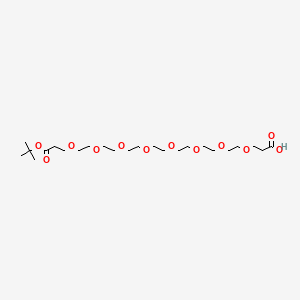
![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)

![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)
